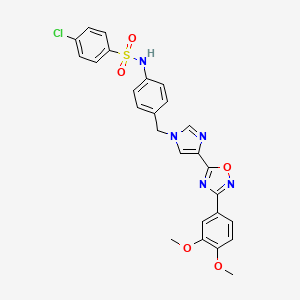

4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Description

4-Chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with a chloro group at position 2. The molecule is further modified with a 1H-imidazole ring linked to a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety via a methylene bridge.

Synthetic routes for analogous sulfonamide derivatives often involve multi-step protocols, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions. For example, highlights the synthesis of structurally related 1,2,4-triazole derivatives via hydrazinecarbothioamide intermediates, characterized by IR spectroscopy (C=S stretching at 1243–1258 cm⁻¹) and NMR . The presence of electron-donating methoxy groups in the target compound may enhance solubility or modulate electronic properties compared to halogenated analogs.

Properties

IUPAC Name |

4-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN5O5S/c1-35-23-12-5-18(13-24(23)36-2)25-29-26(37-30-25)22-15-32(16-28-22)14-17-3-8-20(9-4-17)31-38(33,34)21-10-6-19(27)7-11-21/h3-13,15-16,31H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMOVJJMJSNZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide represents a significant class of bioactive molecules due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 620.5 g/mol. The structure includes a 1,2,4-oxadiazole moiety known for its bioisosteric properties which enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K-562 (Leukemia) | 0.67 | |

| MDA-MB-435 (Melanoma) | 0.80 | |

| HCT-116 (Colon Cancer) | 0.87 | |

| PC-3 (Prostate Cancer) | 0.90 |

These values indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Enzyme Inhibition

The compound exhibits inhibitory activity against several key enzymes involved in cancer progression:

- Histone Deacetylases (HDAC) : Inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells.

- Carbonic Anhydrases (CA) : Inhibition of CA has been linked to reduced tumor growth and metastasis.

Studies have shown that derivatives containing the oxadiazole ring can inhibit HDAC with IC50 values as low as 0.24 µM, indicating strong potential as therapeutic agents against various cancers .

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells.

- Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, potentially reducing tumor-associated inflammation .

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound against a panel of cancer cell lines including leukemia and solid tumors. The results indicated that it significantly inhibited cell proliferation and induced apoptosis at nanomolar concentrations .

Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to the active sites of target enzymes such as HDAC and CA, supporting its role as a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a benzenesulfonamide scaffold with several analogs but differs in substituent composition and spatial arrangement. Key comparisons include:

2.1.1. Triazole Derivatives (Compounds [7–9] in )

- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.

- Key Differences :

- Replaces the oxadiazole-imidazole system with a 1,2,4-triazole ring.

- Contains difluorophenyl and phenylsulfonyl groups instead of dimethoxyphenyl and oxadiazole.

- Properties: Exists in thione tautomeric form, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .

2.1.2. S-Alkylated Triazoles (Compounds [10–15] in )

- Structure : S-alkylated derivatives with phenyl or fluorophenyl ketone substituents.

- Key Differences :

- Incorporates alkylated sulfur atoms, increasing hydrophobicity.

- Fluorophenyl groups may enhance metabolic stability relative to methoxy groups.

- Properties :

2.1.3. Benzo[1,3]dioxolylmethylthio Derivatives (Compounds 11–14 in )

- Structure: 4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides with varied thioether substituents (e.g., benzo[1,3]dioxolylmethylthio, naphthalenylmethylthio).

- Key Differences :

- Properties :

2.1.4. Cyazofamid ()

- Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide.

- Key Differences: Simpler imidazole-sulfonamide core with cyano and dimethylamino groups. Lacks the oxadiazole and methoxyphenyl moieties.

- Properties: Registered under EC 601-671-8, indicating industrial use (likely as a fungicide) .

Physicochemical and Spectral Comparisons

Research Findings and Implications

- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance electron donation, improving binding to aromatic residues in enzymes compared to halogenated analogs (e.g., difluorophenyl in [7–9]) .

- Solubility: Methoxy groups could increase aqueous solubility relative to cyazofamid’s cyano and p-tolyl groups, which are more hydrophobic .

- Synthetic Complexity : The target compound’s imidazole-oxadiazole system requires intricate multi-step synthesis, contrasting with simpler thioether derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.